molecular formula C14H17NO2 B4302762 1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

Cat. No. B4302762
M. Wt: 231.29 g/mol
InChI Key: CTDWXPWFRVKRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one, commonly known as TTX-7, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TTX-7 has a unique chemical structure that makes it a promising candidate for various research studies. In

Mechanism Of Action

TTX-7 works by binding to the voltage-gated sodium channels and blocking the influx of sodium ions into the neuron. This prevents the generation of action potentials and inhibits the transmission of nerve impulses. TTX-7 has a high affinity for the sodium channels, making it a potent inhibitor of their activity.

Biochemical And Physiological Effects

TTX-7 has been found to have a variety of biochemical and physiological effects. In addition to its role in inhibiting sodium channels, TTX-7 has been shown to modulate the activity of other ion channels, including calcium and potassium channels. TTX-7 has also been found to have antioxidant properties and can protect against oxidative stress-induced cell damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TTX-7 in lab experiments is its potency as a sodium channel inhibitor. This makes it a valuable tool for studying the role of sodium channels in various physiological processes. However, TTX-7 is also highly toxic and must be used with caution. Its potency also means that it can have off-target effects, which can complicate experimental results.

Future Directions

There are several future directions for research on TTX-7. One area of interest is in the development of more selective sodium channel inhibitors that can target specific subtypes of sodium channels. Another direction is in the study of the role of TTX-7 in neurological disorders such as epilepsy and multiple sclerosis. Additionally, there is potential for the development of TTX-7 as a therapeutic agent for the treatment of oxidative stress-related diseases.

Scientific Research Applications

TTX-7 has been found to have potential applications in various scientific research studies. One of the most notable applications is in the field of neuroscience, where TTX-7 has been used to study the role of ion channels in the nervous system. TTX-7 is a potent inhibitor of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By inhibiting these channels, TTX-7 can be used to study the effects of sodium channel dysfunction in neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

1,3a,9b-trimethyl-4,5-dihydrobenzo[e][1,3]benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-13-9-8-10-6-4-5-7-11(10)14(13,2)15(3)12(16)17-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDWXPWFRVKRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=CC=CC=C3C1(N(C(=O)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
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1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
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1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one

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